N-Methyl-1-(5-methylisoxazol-4-yl)methanamine
Overview
Description
Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like N-Methyl-1-(5-methylisoxazol-4-yl)methanamine are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored, and three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized .Scientific Research Applications
Synthesis and Characterization
Synthesis of Oxadiazole Derivatives : Oxadiazole derivatives have been synthesized and characterized, showcasing the potential for creating compounds with specific properties, such as high yield and distinct spectroscopic features. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine via the polyphosphoric acid condensation route was high yielding and characterized by spectroscopic methods (Shimoga, Shin, & Kim, 2018).
Ambient-Temperature Synthesis : Novel compounds, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, were synthesized at ambient temperatures, indicating a methodological advancement in the synthesis of complex molecules (Becerra, Cobo, & Castillo, 2021).
Pharmacological and Biological Applications
Anticancer Activity : Certain methanamine derivatives have demonstrated significant cytotoxic effects on human carcinoma cell lines, suggesting potential therapeutic applications in cancer treatment. For instance, novel platinum(II) complexes with methanamine ligands showed cytotoxicity comparable to or even exceeding that of cisplatin in specific cell lines, highlighting the promise of these compounds as cancer therapeutics (Ferri et al., 2013).
Neuroprotection and EAA Receptor Antagonism : Research into amino acid antagonists at excitatory amino acid receptors has led to the development of compounds that offer neuroprotective effects, illustrating the potential for these substances in treating neurological conditions (Krogsgaard‐Larsen et al., 1991).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Amino acid compounds have been studied for their effectiveness as corrosion inhibitors, offering insights into their potential application in protecting metals from corrosion. This research underscores the versatility of methanamine derivatives in various scientific and industrial contexts (Yadav, Sarkar, & Purkait, 2015).
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1,2-oxazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-6(3-7-2)4-8-9-5/h4,7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIXMZWMEXUTEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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